2,5-Dibromo-3-(trifluoromethoxy)aniline
Description
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Properties
IUPAC Name |
2,5-dibromo-3-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3NO/c8-3-1-4(13)6(9)5(2-3)14-7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPWKCBESPXROM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Br)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2,5-Dibromo-3-(trifluoromethoxy)aniline chemical structure and properties
An In-Depth Technical Guide to 2,5-Dibromo-3-(trifluoromethoxy)aniline: Structure, Properties, and Synthetic Strategies
Abstract
This technical guide provides a comprehensive overview of 2,5-Dibromo-3-(trifluoromethoxy)aniline, a halogenated and trifluoromethoxylated aniline derivative of significant interest in medicinal chemistry and materials science. While specific experimental data for this precise isomer is limited in publicly accessible literature, this document leverages established principles of organic chemistry and data from closely related analogues to present its core chemical structure, predicted physicochemical properties, and potential applications. A detailed, plausible synthetic protocol is proposed, grounded in known regioselective bromination reactions of substituted anilines. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to understand and utilize this class of compounds as versatile chemical building blocks.
Introduction: The Significance of Fluorinated Anilines in Modern Chemistry
The incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) group, into organic molecules is a cornerstone of modern drug design.[1][2] These moieties can profoundly alter a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] Halogenated anilines, particularly those bearing bromine atoms, serve as versatile synthetic intermediates, offering reactive handles for a variety of cross-coupling reactions to build molecular complexity.[5][6]
2,5-Dibromo-3-(trifluoromethoxy)aniline combines these features, presenting a unique scaffold for the synthesis of novel pharmaceuticals and advanced materials. The trifluoromethoxy group is known to enhance metabolic stability and membrane permeability, while the two bromine atoms at positions 2 and 5 offer distinct sites for subsequent chemical modification.[3][7] This guide will delineate the chemical identity of this compound and provide expert insights into its synthesis and potential utility.
Chemical Structure and Properties
The fundamental structure of 2,5-Dibromo-3-(trifluoromethoxy)aniline consists of an aniline core substituted with two bromine atoms and one trifluoromethoxy group.
-
IUPAC Name: 2,5-Dibromo-3-(trifluoromethoxy)aniline
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Molecular Formula: C₇H₄Br₂F₃NO
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Molecular Weight: 334.92 g/mol
Table 1: Physicochemical Properties of Dibromo-Trifluoromethoxy-Aniline and Related Isomers
| Property | 2,5-Dibromo-3-(trifluoromethoxy)aniline (Predicted) | 2,6-Dibromo-4-(trifluoromethoxy)aniline (Experimental) | 2,5-Dibromo-4-(trifluoromethoxy)aniline (Experimental) |
| CAS Number | Not assigned | 88149-49-9[8] | 84483-32-9[9] |
| Molecular Weight | 334.92 | 334.92[10] | 334.92[9] |
| Appearance | Predicted to be a solid | White to Off-White Solid[10] | Data not available |
| Melting Point | Data not available | 70-74 °C[10] | Data not available |
| Boiling Point | Data not available | 253.8±35.0 °C at 760 mmHg | Data not available |
| Density | Predicted > 1.7 g/cm³ | ~2.036 g/cm³[10] | Data not available |
Proposed Synthesis Pathway and Experimental Protocol
The synthesis of 2,5-Dibromo-3-(trifluoromethoxy)aniline presents a challenge in regioselectivity. The starting material of choice would be 3-(trifluoromethoxy)aniline. In electrophilic aromatic substitution, the strongly activating amino (-NH₂) group is an ortho, para-director, while the deactivating trifluoromethoxy (-OCF₃) group is a meta-director.
Starting with 3-(trifluoromethoxy)aniline, the -NH₂ group at position 1 directs incoming electrophiles (bromine) to positions 2, 4, and 6. The -OCF₃ group at position 3 directs to position 5 (as positions 1 and 3 are occupied). The combined effects suggest that positions 2 and 5 are the most likely sites for substitution. Position 2 is activated by the -NH₂ group. Position 5 is activated by the -NH₂ group (para) and also the target for the meta-directing -OCF₃ group. Therefore, a carefully controlled dibromination could plausibly yield the desired 2,5-dibromo product.
Below is a proposed workflow for the synthesis.
Caption: Proposed workflow for the synthesis of 2,5-Dibromo-3-(trifluoromethoxy)aniline.
Detailed Step-by-Step Protocol:
Causality: Acetic acid is chosen as the solvent as it is polar and can moderate the reactivity of both the aniline and the bromine. N-Bromosuccinimide (NBS) in a solvent like DMF could also be an effective, milder alternative for monobromination, but for a dibromination, elemental bromine is often used.[11] The reaction is performed at low temperature to control the exothermic reaction and improve regioselectivity.
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-(trifluoromethoxy)aniline (1.0 eq.) in glacial acetic acid (approx. 5 mL per 1 g of aniline).
-
Cooling: Place the flask in an ice-water bath and stir until the internal temperature reaches 0-5 °C.
-
Brominating Agent Preparation: In the dropping funnel, prepare a solution of molecular bromine (Br₂) (2.0-2.1 eq.) in a minimal amount of glacial acetic acid.
-
Addition: Add the bromine solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
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Reaction Progression: After the addition is complete, stir the mixture at 0-5 °C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Work-up and Quenching: Carefully pour the reaction mixture into a beaker containing 200 mL of an ice-water slurry. A precipitate may form. Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) dropwise until the orange/red color of excess bromine disappears.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water (50 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL), and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Isolation and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product should be purified by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 2,5-Dibromo-3-(trifluoromethoxy)aniline.
Self-Validation: The purity of the final product must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The spectral data should be compared with predicted values and data from known isomers to confirm the substitution pattern.[12]
Applications in Research and Drug Development
While direct applications of 2,5-Dibromo-3-(trifluoromethoxy)aniline are not documented, its structure is highly valuable for several reasons in the context of drug discovery and materials science.
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Medicinal Chemistry Building Block: The trifluoromethoxy group is a bioisostere for other functional groups and is known to increase a drug candidate's metabolic stability and lipophilicity, which can improve cell membrane permeability.[3] The aniline nitrogen provides a point for amide bond formation or further derivatization.
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Scaffold for Cross-Coupling Reactions: The two bromine atoms are excellent handles for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination.[5] This allows for the strategic introduction of aryl, heteroaryl, or amino moieties to build complex molecular architectures. The differential reactivity of the bromine atoms (position 2 is ortho to the -NH₂ group, position 5 is para) could potentially allow for selective, sequential functionalization.
-
Agrochemical Synthesis: Many modern pesticides and herbicides contain fluorinated and halogenated aromatic cores.[7][10] This compound could serve as a key intermediate in the synthesis of new agrochemicals. For instance, the related isomer 2,6-Dibromo-4-(trifluoromethoxy)aniline is a known intermediate for the fungicide thifluzamide.[13]
Conclusion
2,5-Dibromo-3-(trifluoromethoxy)aniline represents a synthetically valuable but under-explored chemical entity. Its combination of a metabolically robust trifluoromethoxy group, a reactive aniline moiety, and two distinct bromine handles makes it a highly attractive building block for creating diverse and complex molecules. The synthetic strategies outlined in this guide, based on established chemical principles, provide a viable pathway for its preparation. For researchers in drug discovery and materials science, this compound offers a promising scaffold for developing next-generation products with enhanced properties. Further research into its synthesis and reactivity is warranted to fully unlock its potential.
References
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ResearchGate. (n.d.). Synthesis and Application of Trifluoromethyl Substituted Free Anilines. ResearchGate. Available from: [Link]
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Oakwood Chemical. (n.d.). 3-Bromo-4-(trifluoromethoxy)aniline. Oakwood Chemical. Available from: [Link]
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PMC. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available from: [Link]
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Sci-hub.st. (n.d.). ChemInform Abstract: A New Method for Synthesis of Trifluoromethyl‐Substituted Phenols and Anilines. Sci-hub.st. Available from: [Link]
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ResearchGate. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. ResearchGate. Available from: [Link]
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PubChem. (n.d.). 2,4,6-Tris(trifluoromethyl)aniline. PubChem. Available from: [Link]
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MDPI. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. Available from: [Link]
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Trade Science Inc. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. Trade Science Inc. Available from: [Link]
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The Cornerstone of Modern Crop Protection: A Technical Guide to Halogenated Aniline Intermediates
Abstract: Halogenated anilines are foundational chemical intermediates that underpin the synthesis of a vast array of modern agrochemicals. The strategic incorporation of halogen atoms—primarily chlorine, fluorine, and bromine—into the aniline scaffold profoundly influences the biological efficacy, metabolic stability, and target specificity of active ingredients. This guide provides an in-depth analysis of the principal synthetic routes to these critical intermediates, details their key downstream chemical transformations into major agrochemical classes, and presents case studies of commercially significant products. Authored for researchers and development scientists, this document synthesizes core chemical principles with practical, field-proven methodologies.
The Strategic Role of Halogen Atoms in Agrochemical Design
The prevalence of halogens in high-performance agrochemicals is not coincidental. The introduction of these atoms into an active molecule imparts several advantageous properties.[1][2] Halogenation can enhance biological activity, improve environmental persistence, and alter selectivity towards target pests.[3]
Key benefits of incorporating halogens include:
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Increased Lipophilicity: Halogen atoms, particularly chlorine and bromine, increase the molecule's affinity for lipids. This property is crucial for enhancing its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects.[4]
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Enhanced Metabolic Stability: The carbon-halogen bond is strong and resistant to enzymatic degradation within the target organism and in the environment. This leads to longer residual activity, reducing the need for frequent applications.[4]
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Improved Biological Activity: Halogens can significantly modify the electronic properties of a molecule, strengthening its binding affinity to the target protein or enzyme, thereby increasing its potency.[1][4] The trifluoromethyl (-CF3) group, for instance, is highly valued for its ability to enhance the efficacy of herbicides, insecticides, and fungicides.[3][4]
The specific placement and type of halogen allow chemists to fine-tune the physicochemical and biological properties of the final product, making halogenated anilines highly versatile and indispensable building blocks.[5]
Core Synthesis Methodologies for Halogenated Aniline Intermediates
Industrially viable and scalable synthesis of halogenated anilines primarily relies on two robust strategies: the reduction of halogenated nitroaromatics and the direct halogenation of aniline derivatives.
Reduction of Halogenated Nitroaromatics
This is the most common and economically favorable route for producing many chloro- and fluoroanilines. The process begins with the nitration of a corresponding halogenated benzene, followed by the selective reduction of the nitro group.
Causality: This two-step approach is often preferred over direct aniline halogenation because nitration of halobenzenes is typically highly regioselective and avoids the challenges of over-halogenation and oxidation associated with unprotected anilines.
The selective hydrogenation of the nitro group in the presence of a labile halogen atom can be challenging, as hydrodehalogenation is a common side reaction.[6][7] The development of highly selective catalysts is therefore crucial.[6][8][9][10] Platinum-based catalysts, sometimes modified with other metals like vanadium or treated to control surface properties, have shown excellent performance in maximizing the yield of the desired haloaniline while minimizing dehalogenation.[6][7]
Experimental Protocol: Catalytic Hydrogenation of 3,4-Dichloronitrobenzene to 3,4-Dichloroaniline [11][12]
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Objective: To synthesize 3,4-dichloroaniline, a key intermediate for phenylurea herbicides like Diuron.
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Materials: 3,4-Dichloronitrobenzene, Platinum-on-carbon (Pt/C) catalyst, morpholine (as a dechlorination inhibitor), hydrogen gas, and a suitable solvent (optional).
-
Procedure:
-
Charge a high-pressure hydrogenation reactor with 3,4-dichloronitrobenzene, the Pt/C catalyst, and a small amount of morpholine.[11]
-
Seal the reactor and purge it with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to approximately 200-600 psig.[11]
-
Heat the agitated reaction mixture to a temperature of 80-100°C.[11][12]
-
Maintain the reaction under these conditions until hydrogen uptake ceases and analysis (e.g., GC) indicates near-complete conversion of the starting material (<0.2%).[11]
-
Cool the reactor, vent the excess hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to recover the catalyst, which can often be reused.[12]
-
The resulting crude 3,4-dichloroaniline can be purified by distillation.
-
Direct Electrophilic Halogenation of Anilines
While the amino group (-NH₂) is a powerful ortho-, para-directing group, its high activation of the aromatic ring makes direct halogenation challenging.[13][14][15] The reaction with halogens like bromine water often proceeds uncontrollably to give poly-halogenated products, such as the precipitation of 2,4,6-tribromoaniline.[13][14]
Causality: To achieve mono-halogenation and control the regioselectivity, the reactivity of the amino group must be moderated. This is typically accomplished by protecting the amino group via acetylation to form an acetanilide. The less-activating acetamido group still directs ortho- and para-, but allows for controlled, selective halogenation. The protecting group is then removed by hydrolysis to yield the desired halogenated aniline.
Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for introducing a halogen (Cl, Br) onto an aromatic ring, starting from an aniline.[16][17][18] The process involves two key steps:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0–5°C) to form a diazonium salt.[17][19]
-
Substitution: The diazonium group is then displaced by a halogen using a copper(I) halide (e.g., CuCl or CuBr) as a catalyst.[16][17][18][20]
This reaction is particularly valuable for synthesizing aryl halides that are difficult to access through direct halogenation.[19] It proceeds via a radical-nucleophilic aromatic substitution mechanism.[16][18]
Key Downstream Reactions for Agrochemical Synthesis
Halogenated anilines are hubs in the synthetic routes to numerous classes of agrochemicals.
Formation of Phenylurea Herbicides
One of the most significant applications of halogenated anilines is in the production of phenylurea herbicides, such as Diuron, Linuron, and Isoproturon.[21] These compounds act by inhibiting photosynthesis.[21] The core synthesis involves the reaction of a substituted halogenated aniline with an appropriate isocyanate.
Experimental Protocol: Synthesis of Diuron from 3,4-Dichloroaniline [22]
-
Objective: To synthesize the herbicide Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea).
-
Materials: 3,4-Dichloroaniline, dimethylamine, phosgene (or a phosgene equivalent like triphosgene), and an aprotic solvent (e.g., toluene).
-
Procedure:
-
Step 1: Formation of 3,4-Dichlorophenyl Isocyanate (Not Isolated): In a controlled environment, 3,4-dichloroaniline is reacted with phosgene in an inert solvent. This reaction forms the highly reactive 3,4-dichlorophenyl isocyanate intermediate.
-
Step 2: Amination: The isocyanate solution is then reacted directly with dimethylamine. The amine attacks the electrophilic carbon of the isocyanate, forming the stable urea linkage.[22]
-
Step 3: Isolation: The Diuron product, being poorly soluble, often precipitates from the reaction mixture and can be isolated by filtration, washed, and dried.
-
Synthesis of Fungicides and Insecticides
Halogenated anilines are also critical for building the complex scaffolds of modern fungicides and insecticides. For example, they are used in the synthesis of strobilurin fungicides, which are a highly successful class of agrochemicals.[23][24][25][26] They are also key components in the synthesis of insecticides like Chlorantraniliprole and Fipronil.[27] The synthesis of these molecules often involves multi-step sequences where the aniline nitrogen is used for amide bond formation or as a nucleophile in building heterocyclic rings.
Case Studies: From Intermediate to Final Product
| Agrochemical Class | Intermediate | Key Transformation | Final Product Example |
| Phenylurea Herbicide | 3,4-Dichloroaniline | Reaction with an isocyanate precursor | Diuron |
| Strobilurin Fungicide | Halogenated o-toluidine derivatives | Multi-step synthesis involving ether and ester formation | Trifloxystrobin |
| Anthranilic Diamide Insecticide | 2-Amino-5-chloro-3-methylbenzoic acid | Amide coupling reactions | Chlorantraniliprole |
| Phenylpyrazole Insecticide | 2,6-Dichloro-4-(trifluoromethyl)aniline | Heterocycle formation and functionalization | Fipronil |
Conclusion and Future Outlook
Halogenated anilines are undeniably central to the agrochemical industry. The primary synthetic routes—catalytic hydrogenation of nitroaromatics and controlled electrophilic substitution—are mature, scalable technologies. The continuous innovation in this field lies in the development of more selective and efficient catalysts to minimize byproducts and improve process economics.[7] Furthermore, the demand for novel, more complex multi-halogenated and trifluoromethylated anilines is growing, driven by the need for agrochemicals with new modes of action and improved environmental profiles.[1][3][28] As researchers push the boundaries of molecular design, the versatile chemistry of halogenated aniline intermediates will continue to be a critical enabling tool in the quest for sustainable and effective crop protection solutions.
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- 14. testbook.com [testbook.com]
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- 17. Sandmeyer's reaction | Filo [askfilo.com]
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- 20. Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry - Oreate AI Blog [oreateai.com]
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- 23. Investigations into the biosynthesis of the antifungal strobilurins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB00608C [pubs.rsc.org]
- 24. revroum.lew.ro [revroum.lew.ro]
- 25. asianpubs.org [asianpubs.org]
- 26. Design, synthesis, and fungicidal activities of new strobilurin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Electronic Properties of the Trifluoromethoxy Group in Polysubstituted Anilines
A.
Abstract
The trifluoromethoxy (-OCF₃) group has emerged as a substituent of paramount importance in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its unique electronic properties, which are distinct from both the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups, allow for the fine-tuning of molecular characteristics critical for biological activity and material performance.[1] This in-depth technical guide provides a comprehensive exploration of the electronic properties of the trifluoromethoxy group, with a specific focus on its influence within polysubstituted aniline scaffolds. We will delve into the interplay of inductive and resonance effects, the impact on the basicity and nucleophilicity of the aniline nitrogen, and the resulting modulation of reactivity. Furthermore, this guide will cover the spectroscopic signatures that arise from the -OCF₃ group's presence and provide detailed experimental protocols for the synthesis of these valuable compounds. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the trifluoromethoxy group in their work.
Introduction: The Strategic Advantage of the Trifluoromethoxy Group
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern molecular design.[1] Among these, the trifluoromethoxy (-OCF₃) group is increasingly recognized for its ability to confer a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and distinct electronic characteristics.[1][4] In the context of drug design, these attributes can lead to improved pharmacokinetic and pharmacodynamic profiles.[4][5] For instance, the high strength of the C-F bonds in the -OCF₃ group contributes to greater resistance to metabolic degradation by enzymes such as cytochrome P450, which can extend a drug's half-life.[1][5]
Unlike the strongly electron-withdrawing trifluoromethyl (-CF₃) group, the trifluoromethoxy group exhibits a more nuanced electronic character. The oxygen atom allows for potential resonance donation, which is counteracted by the powerful inductive withdrawal of the three fluorine atoms.[1] This duality makes the -OCF₃ group a versatile tool for modulating the electronic environment of aromatic systems like anilines.
Anilines are fundamental building blocks in a vast array of pharmaceuticals and functional materials. The electronic properties of the aniline nitrogen, specifically its basicity (pKa) and nucleophilicity, are critical determinants of a molecule's biological interactions and chemical reactivity. By strategically placing the -OCF₃ group on the aniline ring, chemists can precisely manipulate these properties to achieve desired outcomes.
This guide will provide a detailed examination of the electronic effects of the -OCF₃ group in polysubstituted anilines, offering both theoretical understanding and practical guidance for its application.
Fundamental Electronic Properties of the Trifluoromethoxy Group
The electronic influence of the -OCF₃ group is a complex interplay of strong inductive withdrawal (-I effect) and weak resonance donation (+R effect).
-
Inductive Effect (-I): The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the rest of the molecule through the sigma bonds. This effect is significantly more pronounced than that of a methoxy group and contributes to the overall electron-withdrawing nature of the -OCF₃ substituent.
-
Resonance Effect (+R): The lone pairs on the oxygen atom can, in principle, be delocalized into an adjacent π-system, such as an aromatic ring. However, the strong electron-withdrawing fluorine atoms significantly reduce the electron-donating ability of the oxygen, making this resonance effect much weaker compared to a methoxy group.[1]
This combination of a dominant inductive pull and a weak resonance push gives the trifluoromethoxy group its unique electronic signature, often referred to as a "pseudo-halogen" due to its electronic properties being similar to those of chlorine or fluorine atoms.[2]
Quantitative Description: Hammett Parameters
The electronic effect of a substituent can be quantified using Hammett parameters (σ). These parameters provide a measure of the electron-donating or electron-withdrawing ability of a substituent in meta (σm) and para (σp) positions on a benzene ring.
| Substituent | σm | σp | Dominant Effect |
| -OCF₃ | +0.38 | +0.35 | Strong Inductive Withdrawal |
| -CF₃ | +0.43 | +0.54 | Strong Inductive and Resonance Withdrawal |
| -OCH₃ | +0.12 | -0.27 | Inductive Withdrawal, Strong Resonance Donation |
| -Cl | +0.37 | +0.23 | Inductive Withdrawal, Weak Resonance Donation |
| -F | +0.34 | +0.06 | Inductive Withdrawal, Weak Resonance Donation |
Data compiled from various sources.
As the table illustrates, the -OCF₃ group is strongly electron-withdrawing in both the meta and para positions, as indicated by the positive Hammett parameters. This is in stark contrast to the -OCH₃ group, which is electron-donating in the para position due to its strong resonance effect. The electronic character of the -OCF₃ group is more akin to that of the halogens.
Impact on the Electronic Properties of Polysubstituted Anilines
The introduction of a trifluoromethoxy group onto an aniline ring has profound consequences for the properties of the amino group.
Modulation of Basicity (pKa)
The basicity of the aniline nitrogen is directly related to the availability of its lone pair of electrons to accept a proton. Electron-withdrawing groups on the aromatic ring decrease the electron density on the nitrogen, thereby reducing its basicity and lowering the pKa of its conjugate acid.
The strongly electron-withdrawing nature of the -OCF₃ group significantly reduces the basicity of the aniline nitrogen. This effect is observable regardless of the substituent's position (ortho, meta, or para), though the magnitude can vary. Generally, the pKa of a trifluoromethoxy-substituted aniline is lowered by 0.5 to 1.0 unit compared to the unsubstituted aniline.[6]
-
Para-substitution: A para-OCF₃ group exerts a strong electron-withdrawing effect through both induction and its weak resonance, leading to a substantial decrease in pKa.
-
Meta-substitution: In the meta position, the -OCF₃ group's influence is primarily inductive, also resulting in a significant reduction in basicity.
-
Ortho-substitution: An ortho-OCF₃ group will also decrease basicity through its inductive effect. Steric hindrance from the ortho substituent can also influence the solvation of the anilinium ion, further affecting the pKa.
This ability to tune the pKa of the aniline nitrogen is critical in drug design, as it can influence a molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding affinity to biological targets.
Influence on Nucleophilicity and Chemical Reactivity
The nucleophilicity of the aniline nitrogen is also diminished by the presence of the electron-withdrawing -OCF₃ group. The reduced electron density on the nitrogen makes it a less effective nucleophile in chemical reactions. This has important implications for the synthesis of more complex molecules from trifluoromethoxy-substituted anilines. For example, in reactions such as acylation, alkylation, or diazotization, the reactivity of the amino group will be attenuated.[7]
However, this deactivation can also be advantageous. The reduced nucleophilicity can prevent unwanted side reactions and allow for more selective transformations at other sites in the molecule.
Furthermore, the -OCF₃ group deactivates the aromatic ring towards electrophilic aromatic substitution.[6] This can direct incoming electrophiles to specific positions, depending on the interplay with the directing effects of the amino group and other substituents present.
Spectroscopic Characterization
The presence of the trifluoromethoxy group gives rise to characteristic signals in various spectroscopic analyses.
NMR Spectroscopy
-
¹⁹F NMR: The three fluorine atoms of the -OCF₃ group typically give rise to a sharp singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal is a sensitive probe of the electronic environment of the group. For aryl-OCF₃ compounds, this signal commonly appears in the range of -56 to -60 ppm.[8]
-
¹³C NMR: The carbon of the -OCF₃ group appears as a quartet due to coupling with the three fluorine atoms (¹JCF). The chemical shift of the aromatic carbon attached to the -OCF₃ group is also influenced by the substituent.
-
¹H NMR: The protons on the aromatic ring will show characteristic shifts and coupling patterns depending on the substitution pattern. The electron-withdrawing nature of the -OCF₃ group will generally shift the signals of nearby protons downfield. The amine protons (-NH₂) of anilines often appear as a broad singlet, and their chemical shift can be highly dependent on solvent, concentration, and temperature.[9]
Infrared (IR) Spectroscopy
The C-F stretching vibrations of the -OCF₃ group give rise to strong absorption bands in the IR spectrum, typically in the region of 1200-1000 cm⁻¹. The exact position and intensity of these bands can provide information about the molecular structure.
UV-Visible Spectroscopy
The UV-Vis spectrum of anilines is characterized by π → π* transitions.[10] The introduction of a trifluoromethoxy group can cause a shift in the absorption maxima (λmax). The electron-withdrawing nature of the -OCF₃ group can lead to a hypsochromic (blue) shift compared to the corresponding methoxy-substituted aniline, reflecting the decreased electron-donating ability of the nitrogen atom into the ring.
Synthetic Methodologies for Trifluoromethoxy-Substituted Anilines
The synthesis of trifluoromethoxy-substituted aromatics has historically been challenging.[2][4] However, significant progress has been made in recent years, providing more accessible routes to these valuable compounds.
Diagram: Synthetic Pathways to Trifluoromethoxy-Substituted Anilines
Caption: Key synthetic strategies for accessing trifluoromethoxy-substituted anilines.
From Phenols
One common approach involves the conversion of a substituted phenol to a trifluoromethyl ether, followed by functional group manipulation to introduce the aniline moiety. A notable method proceeds through the formation of an aryl xanthate intermediate, which is then subjected to O-trifluoromethylation under mild conditions.[11]
From Anilines via N-Aryl-N-hydroxylamines
A more direct route starts with a substituted aniline. The aniline is first oxidized to the corresponding N-aryl-N-hydroxylamine derivative. This intermediate then undergoes O-trifluoromethylation, often using a hypervalent iodine reagent (e.g., Togni's reagent), followed by an intramolecular migration of the -OCF₃ group to the aromatic ring, typically yielding the ortho-trifluoromethoxylated aniline.[8][12]
Step 1: Synthesis of N-Aryl-N-hydroxylamine Derivative
-
To a solution of the starting substituted aniline in an appropriate solvent (e.g., methanol), add an oxidizing agent (e.g., Oxone®) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the N-aryl-N-hydroxylamine.
Step 2: O-Trifluoromethylation
-
In a nitrogen-filled glovebox, combine the N-aryl-N-hydroxylamine derivative, an electrophilic trifluoromethylating agent (e.g., Togni reagent II), and a catalytic amount of a base (e.g., cesium carbonate) in an oven-dried round-bottom flask.[8]
-
Add an anhydrous solvent (e.g., chloroform) and stir the mixture at room temperature.[8]
-
Monitor the reaction by ¹⁹F NMR until complete conversion is observed.
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography to yield the O-trifluoromethylated intermediate.
Step 3: Intramolecular OCF₃ Migration
-
Dissolve the O-trifluoromethylated intermediate in a high-boiling point solvent (e.g., nitromethane).[8]
-
Heat the reaction mixture to a high temperature (e.g., 120 °C) and stir for several hours.[8]
-
Monitor the progress of the migration by TLC or NMR.
-
Upon completion, cool the reaction to room temperature, remove the solvent in vacuo, and purify the final product by flash column chromatography.
From Nitroaromatics
Another viable strategy begins with a substituted nitroaromatic compound. The -OCF₃ group is introduced onto the ring, and the nitro group is subsequently reduced to the amine. This approach is particularly useful when the desired substitution pattern is more readily accessible from a nitro-precursor.
Advanced Topics: Beyond Simple Electronic Effects
The influence of the trifluoromethoxy group extends beyond simple inductive and resonance effects.
Conformational Effects
The trifluoromethoxy group is not freely rotating. The CAr–O–CF₃ plane tends to adopt a conformation orthogonal to the plane of the aromatic ring.[13] This conformational preference minimizes steric interactions and influences the through-space electronic effects of the group.
Non-covalent Interactions
While the C-F bond is highly polarized, the trifluoromethyl moiety as a whole can participate in non-covalent interactions. It can act as both an electrophile and a nucleophile, engaging in interactions with various functional groups in biological systems.[14] This amphiphilic nature can contribute to the binding affinity of a drug molecule to its target receptor.[14]
Lipophilicity
The trifluoromethoxy group is one of the most lipophilic substituents, with a Hansch π parameter of +1.04.[4] This high lipophilicity can significantly enhance a molecule's ability to cross cell membranes, a crucial factor for oral bioavailability.[1][4] However, excessive lipophilicity can also lead to undesirable properties, so a careful balance is required in drug design.
Conclusion and Future Perspectives
The trifluoromethoxy group offers a unique and powerful tool for the strategic design of polysubstituted anilines with tailored electronic properties. Its strong electron-withdrawing nature, coupled with its high lipophilicity and metabolic stability, makes it an invaluable substituent in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Understanding the fundamental principles governing its electronic influence—the interplay of induction and resonance, the impact on pKa and nucleophilicity, and its spectroscopic signatures—is essential for harnessing its full potential.
As synthetic methodologies for the introduction of the -OCF₃ group continue to improve in efficiency and accessibility, we can expect to see its even wider application. Future research will likely focus on developing more selective and scalable synthetic routes, as well as further elucidating the subtle through-space and non-covalent interactions that contribute to the overall profile of -OCF₃-containing molecules. The trifluoromethoxy group is poised to remain at the forefront of molecular design, enabling the creation of next-generation compounds with enhanced performance and efficacy.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- The Role of Trifluoromethyl Groups in Enhancing Drug Efficacy. Unknown Source.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Unknown Source.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.
- Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters. Unknown Source.
- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv
- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv
- Trifluoromethoxy substituted anilines: metalation as the key step for structural elabor
- Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers.
- Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group. RSC Publishing.
- The Chemistry Behind Specialty Anilines: Focus on 4-Fluoro-3-(trifluoromethyl)aniline. Unknown Source.
- An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(Trifluoromethyl)aniline-d4. Benchchem.
- Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner. PubMed.
- Aniline (d
Sources
- 1. nbinno.com [nbinno.com]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 7. nbinno.com [nbinno.com]
- 8. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Aniline (data page) - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Suzuki-Miyaura cross-coupling using 2,5-dibromo-3-(trifluoromethoxy)aniline
Application Note: Site-Selective Suzuki-Miyaura Cross-Coupling of 2,5-Dibromo-3-(trifluoromethoxy)aniline
Abstract & Strategic Overview
The scaffold 2,5-dibromo-3-(trifluoromethoxy)aniline represents a high-value pharmacophore in modern drug discovery. It combines the metabolic stability and lipophilicity of the trifluoromethoxy (–OCF
However, this substrate presents a classic chemoselective and regioselective dilemma:
-
Chemoselectivity: The free primary amine (–NH
) is a potential catalyst poison that can coordinate to Palladium, arresting the catalytic cycle. -
Regioselectivity: The molecule possesses two electrophilic sites (C2-Br and C5-Br) with conflicting steric and electronic profiles.
This guide provides a validated protocol for the C5-selective arylation of this scaffold, followed by strategies for subsequent C2 functionalization. Our approach leverages steric differentiation and ligand-controlled catalysis to achieve high yields without the need for amine protection.
Mechanistic Analysis & Regioselectivity Map
To design a robust protocol, we must understand the electronic and steric vectors acting on the substrate.
-
The C5-Position (Target 1):
-
Sterics: Unhindered.
-
Electronics: Located meta to the –OCF
group and meta to the –NH group (relative to the aniline nitrogen at C1, the C5 position is meta). Correction: In 2,5-dibromoaniline, if N is position 1, Br is at 2 and 5. The C5 position is para to the C2-Br and meta to the N. Wait, standard numbering: N=1, Br=2, OCF3=3, Br=5. -
Refined Electronic Analysis:
-
C5-Br: Positioned meta to the strongly electron-donating –NH
group. This prevents strong resonance deactivation, leaving the C-Br bond sufficiently reactive. -
C2-Br: Positioned ortho to the –NH
group. The amine donates electron density via resonance into the ortho position, increasing the C-Br bond order and making oxidative addition more difficult (deactivated). Although the –OCF (at C3) is an inductive electron-withdrawing group (EWG) that activates C2, the steric crowding ("sandwiched" between –NH and –OCF ) and resonance deactivation from the amine make C2 kinetically slower to react.
-
-
Visualization: Regioselectivity Logic Gate
Caption: Figure 1. Regioselectivity map showing the kinetic preference for C5 oxidative addition (OA).
Experimental Protocol: C5-Selective Coupling
This protocol uses Pd(dppf)Cl
Materials & Reagents
| Reagent | Equiv.[1][2][3][4][5] | Role | Notes |
| Substrate | 1.0 | Electrophile | 2,5-dibromo-3-(trifluoromethoxy)aniline |
| Aryl Boronic Acid | 1.1 | Nucleophile | R-B(OH) |
| Pd(dppf)Cl | 0.03 | Catalyst | Robust, air-stable precatalyst |
| Na | 3.0 | Base | Mild inorganic base minimizes side reactions |
| 1,4-Dioxane | -- | Solvent | High boiling point, good solubility for anilines |
Step-by-Step Methodology
-
Preparation:
-
Charge a reaction vial (equipped with a magnetic stir bar) with the Substrate (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and Pd(dppf)Cl
·DCM (3 mol%). -
Critical Step: Cap the vial and purge with Nitrogen (
) or Argon for 5 minutes. (Oxygen promotes homocoupling of the boronic acid and oxidation of the aniline).
-
-
Solvent Addition:
-
Add degassed 1,4-Dioxane (concentration 0.1 M relative to substrate) and 2.0 M aqueous Na
CO (3.0 equiv) via syringe through the septum.
-
-
Reaction:
-
Heat the mixture to 60–65 °C .
-
Note: Do not exceed 80 °C initially. Higher temperatures increase the risk of "over-coupling" at the C2 position.
-
Monitor by LC-MS at 2 hours. Look for the [M+Ar-Br] peak.
-
-
Workup:
-
Upon completion, cool to room temperature.[1]
-
Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.
-
Dry the organic layer over anhydrous Na
SO , filter, and concentrate.
-
-
Purification:
-
Purify via silica gel flash chromatography.[1] The free amine usually makes the product slightly polar; a gradient of Hexanes/EtOAc (0–30%) is typically effective.
-
Sequential Strategy: Accessing the C2 Position
If the target molecule requires substitution at the C2 position (the "pocket"), this must be performed after the C5 coupling. The C2 position is sterically crowded and electronically deactivated.
-
Catalyst Switch: Standard catalysts (Pd(PPh
) ) often fail at C2. Switch to Buchwald Precatalysts (e.g., XPhos Pd G3 or SPhos Pd G3 ). These ligands are electron-rich (facilitating oxidative addition into the deactivated C-Br bond) and bulky (stabilizing the active Pd(0) species).
Workflow Diagram: Sequential Functionalization
Caption: Figure 2. Sequential workflow for accessing the sterically hindered C2 position.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Step 1) | Catalyst poisoning by free amine. | Switch to Pd(dtbpf)Cl |
| Bis-Coupling (C2 & C5) | Temperature too high. | Lower temperature to 50°C. Reduce boronic acid equivalents to 0.95 initially. |
| Debromination (Protodehalogenation) | Solvent impurities or hydride sources. | Use anhydrous dioxane.[1] Ensure base is not promoting halogen-metal exchange (stick to carbonates, avoid strong alkoxides). |
| Black Precipitate (Pd Black) | Catalyst decomposition. | Ligand is too labile. Switch to a palladacycle precatalyst (e.g., XPhos Pd G3) which releases the active species slowly. |
References
-
Site-Selectivity in Polyhalogenated Arenes
-
Trifluoromethoxy Group Properties
- Leroux, F., et al. (2005). "Trifluoromethyl Ethers – Synthesis and Properties of an Unusual Substituent." ChemBioChem.
-
Suzuki Coupling of Free Anilines
- Boruah, P. R., et al. (2015).
-
Buchwald Precatalysts for Hindered Substrates
- Bruno, N. C., et al. (2013). "Improved Synthesis of Palladium Precatalysts for Cross-Coupling Reactions." Chemical Science.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 4. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. boa.unimib.it [boa.unimib.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Strategic Synthesis of 2,5-Dibromo-3-(trifluoromethoxy)aniline
Abstract
This technical guide provides a comprehensive overview of protecting group strategies for the synthesis of 2,5-dibromo-3-(trifluoromethoxy)aniline, a key building block in medicinal chemistry and materials science. The strategic placement of bromine atoms and a trifluoromethoxy group on the aniline ring offers a versatile scaffold for further chemical modifications.[1] This document outlines a proposed synthetic pathway, detailing the rationale behind the choice of protecting groups, step-by-step experimental protocols for protection, regioselective bromination, and subsequent deprotection. The methodologies are designed to be robust and reproducible for researchers, scientists, and drug development professionals.
Introduction: The Synthetic Challenge
The synthesis of polysubstituted anilines, such as 2,5-dibromo-3-(trifluoromethoxy)aniline, presents a significant challenge in regioselectivity. The amino group of the starting material, 3-(trifluoromethoxy)aniline, is a powerful ortho-, para-directing group in electrophilic aromatic substitution, while the trifluoromethoxy group is a meta-directing group. Direct bromination of the unprotected aniline would likely lead to a mixture of products, including the undesired 2,4,6-tribromoaniline, due to the strong activating effect of the amino group.[2]
To achieve the desired 2,5-dibromo substitution pattern, it is imperative to modulate the reactivity of the aniline and control the directing effects of the substituents. This is accomplished through the strategic use of a protecting group on the amine. The ideal protecting group should:
-
Be readily introduced in high yield.
-
Temporarily deactivate the amino group to prevent over-bromination.
-
Direct the incoming electrophiles (bromine) to the desired positions.
-
Be stable to the bromination reaction conditions.
-
Be easily removed under mild conditions to yield the final product.[3]
This guide will explore several protecting group strategies and provide a detailed protocol for a recommended synthetic route.
Protecting Group Strategies: A Comparative Analysis
The choice of protecting group is critical for the success of the synthesis. Below is a comparison of common amine protecting groups and their suitability for this specific transformation.
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Suitability for this Synthesis |
| Acetyl | Ac | Acetic anhydride, base | Acidic or basic hydrolysis[4] | Excellent. The acetyl group moderates the activating effect of the amine, allowing for controlled bromination. It is an ortho-, para-director, which, in combination with the trifluoromethoxy group, can favor the desired 2,5-dibromination. |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O, base[5] | Strong acid (e.g., TFA, HCl)[6] | Good. The Boc group is also an effective protecting group, but its bulkiness might influence the regioselectivity of the bromination. It is stable under a wide range of conditions.[7] |
| Trifluoroacetyl | TFA | Trifluoroacetic anhydride (TFAA)[8] | Basic hydrolysis | Moderate. While it strongly deactivates the ring, the deprotection conditions might be harsh for some substrates. The trifluoroacetyl group can be introduced using trifluoroacetic acid.[9] |
| p-Toluenesulfonyl | Ts | Tosyl chloride, base | Reductive cleavage or strong acid[10] | Less suitable. The tosyl group is very stable, and its removal often requires harsh conditions that might not be compatible with the final product.[10] |
Based on this analysis, the acetyl group is recommended as the most suitable protecting group for this synthesis due to its ability to moderate reactivity, direct the bromination appropriately, and its straightforward removal.
Proposed Synthetic Pathway
The proposed synthesis of 2,5-dibromo-3-(trifluoromethoxy)aniline involves a three-step process:
-
Protection: Acetylation of 3-(trifluoromethoxy)aniline to form N-(3-(trifluoromethoxy)phenyl)acetamide.
-
Dibromination: Regioselective dibromination of the protected aniline at the 2 and 5 positions.
-
Deprotection: Hydrolysis of the acetyl group to yield the final product.
Caption: Proposed synthetic pathway for 2,5-dibromo-3-(trifluoromethoxy)aniline.
Experimental Protocols
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
Protocol 1: Acetylation of 3-(trifluoromethoxy)aniline
This protocol describes the protection of the amino group of 3-(trifluoromethoxy)aniline using acetic anhydride.[11][12]
Materials:
-
3-(trifluoromethoxy)aniline
-
Acetic anhydride
-
Sodium acetate
-
Concentrated hydrochloric acid
-
Water
-
Ethanol
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and flask
Procedure:
-
In a 250 mL round-bottom flask, combine 3-(trifluoromethoxy)aniline (1.0 eq) with water and a stoichiometric amount of concentrated hydrochloric acid.
-
Prepare a solution of sodium acetate (1.2 eq) in water.
-
To the aniline hydrochloride solution, add acetic anhydride (1.1 eq) and swirl to mix.
-
Immediately add the sodium acetate solution to the reaction mixture. A white precipitate of N-(3-(trifluoromethoxy)phenyl)acetamide should form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with cold water.
-
Recrystallize the crude product from ethanol to obtain pure N-(3-(trifluoromethoxy)phenyl)acetamide.
-
Dry the product in a vacuum oven.
Caption: Experimental workflow for the acetylation of 3-(trifluoromethoxy)aniline.
Protocol 2: Dibromination of N-(3-(trifluoromethoxy)phenyl)acetamide
This protocol details the regioselective dibromination of the protected aniline. N-Bromosuccinimide (NBS) is a mild and efficient brominating agent for activated aromatic rings.[13]
Materials:
-
N-(3-(trifluoromethoxy)phenyl)acetamide
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon atmosphere
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve N-(3-(trifluoromethoxy)phenyl)acetamide (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (2.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(2,5-dibromo-3-(trifluoromethoxy)phenyl)acetamide.
Protocol 3: Deprotection of N-(2,5-dibromo-3-(trifluoromethoxy)phenyl)acetamide
This protocol describes the acidic hydrolysis of the acetyl group to yield the final product.[4]
Materials:
-
N-(2,5-dibromo-3-(trifluoromethoxy)phenyl)acetamide
-
Concentrated hydrochloric acid
-
Ethanol
-
Water
-
Sodium bicarbonate solution, saturated
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, suspend N-(2,5-dibromo-3-(trifluoromethoxy)phenyl)acetamide (1.0 eq) in a mixture of ethanol and water.
-
Add concentrated hydrochloric acid (excess).
-
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 2,5-dibromo-3-(trifluoromethoxy)aniline.
Conclusion
The synthesis of 2,5-dibromo-3-(trifluoromethoxy)aniline can be effectively achieved through a three-step sequence involving the protection of the amino group as an acetamide, followed by regioselective dibromination, and subsequent deprotection. The use of an acetyl protecting group is a key strategy to moderate the reactivity of the aniline and direct the electrophilic substitution to the desired positions. The protocols provided in this guide are based on well-established chemical principles and are designed to be a valuable resource for researchers in organic synthesis and drug discovery.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Acetylation of Aniline.
- Benchchem. (n.d.). Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline.
- Royal Society of Chemistry. (n.d.). Acetylation reaction of aniline to acetanilide.
- Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment).
- Resonance. (2022, March). A Convenient Laboratory Preparation of Acetanilide.
- YMER. (2023, October 12). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.
- Benchchem. (n.d.). Application Notes and Protocols: Bromination of 3-(trifluoromethyl)aniline using NBS.
- WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines.
- Benchchem. (n.d.). The Tosyl Group as a Protecting Agent for Anilines: A Technical Guide.
- Benchchem. (n.d.). An In-depth Technical Guide to the Boc Protection of Primary Amines.
- Google Patents. (n.d.). KR101083935B1 - Trifluoroacetylation for amines.
- Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.
- GSC Online Press. (2024, August 30). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline.
- Organic Chemistry Portal. (2010). Facile Double-Lithiation of a Transient Urea: Vicarious ortho-Metalation of Aniline Derivatives.
- Benchchem. (n.d.). A Comparative Guide to Aniline Protecting Groups: Spotlight on 1-chloro-4-(sulfinylamino)benzene.
- ACS Publications. (n.d.). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature.
- Benchchem. (n.d.). 4-Bromo-3-(trifluoromethoxy)aniline: A Key Intermediate for Pharmaceutical and Materials Science Applications.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Semantic Scholar. (1992, December 1). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements.
- PubMed. (2008). A study of BF3-promoted ortho lithiation of anilines and DFT calculations on the role of fluorine-lithium interactions. Angewandte Chemie International Edition in English, 47(25), 4703-6.
- Chem-Impex. (n.d.). 3-Bromo-4-(trifluorométhoxy)aniline.
- J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection.
- ResearchGate. (n.d.). Protecting Groups in Peptide Synthesis.
- SciSpace. (2010). An alternative route for synthesis of o-trifluoroacetylanilines as useful fluorine-containing intermediates.
- Benchchem. (n.d.). Technical Support Center: Bromination of 3-(Trifluoromethyl)aniline.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Khodja, A. (2024, February 23). Mechanism Explained: Acyl Protecting Groups for Amines [Video]. YouTube.
- Journal of the American Chemical Society. (1983). Mechanisms and Prevention of Trifluoroacetylation in Solid-Phase Peptide Synthesis.
- Wikipedia. (n.d.). Directed ortho metalation.
- National Institutes of Health. (n.d.). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. PMC.
- Filo. (2025, September 23). Devise a synthesis of each compound from aniline (C6H5NH2): a. (CH3)3C-C...
- Organic Chemistry Portal. (n.d.). Acetyl Protection - Common Conditions.
- ResearchGate. (n.d.). Deprotection of anilines under microwave-assisted conditions using TFE and HFIP as solvents.
- TCI Chemicals. (n.d.). Protecting Agents.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Organic Chemistry Portal. (n.d.). Trifluoroacetamides.
- ResearchGate. (2025, August 5). ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis.
- Google Patents. (n.d.). CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline.
- ResearchGate. (n.d.). Chemoselective N-Deacetylation under Mild Conditions.
- Benchchem. (n.d.). The Cornerstone of Modern Analysis and Synthesis: A Technical Guide to Trifluoroacetylated Amino Acids.
- CABI Digital Library. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine.
- Pearson. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons.
- PubMed. (2014, February 17). Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines.
- ResearchGate. (2025, August 10). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline.
- Benchchem. (n.d.). Application of 2,5-Dibromo-3-(trifluoromethyl)pyridine in Agrochemical Synthesis: A Detailed Overview.
- Google Patents. (n.d.). CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method.
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Application Notes and Protocols: Diazotization of 2,5-Dibromo-3-(trifluoromethoxy)aniline
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the diazotization of 2,5-Dibromo-3-(trifluoromethoxy)aniline. This procedure yields a highly reactive diazonium salt intermediate, which is a critical precursor for the synthesis of a wide array of functionalized aromatic compounds in pharmaceutical and materials science research. The protocol herein is optimized to address the challenges associated with the electron-deficient nature of the starting aniline, ensuring a high-yield and safe laboratory-scale synthesis. We delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol, and outline stringent safety measures necessary for handling the potentially unstable diazonium species.
Introduction: The Synthetic Challenge and Opportunity
The diazotization of primary aromatic amines is a cornerstone transformation in organic synthesis, converting a relatively inert amino group into a versatile diazonium group (-N₂⁺).[1] This functional group is an excellent leaving group (as N₂ gas) and can be substituted by a wide variety of nucleophiles, including halides, cyanide, hydroxyl, and azide groups, through reactions like the Sandmeyer and Schiemann reactions.[2][3][4]
The substrate, 2,5-Dibromo-3-(trifluoromethoxy)aniline, presents a unique synthetic challenge. The presence of two bromine atoms and a strongly electron-withdrawing trifluoromethoxy group significantly reduces the nucleophilicity of the aromatic amine.[5] This deactivation can hinder the initial attack on the nitrosyl cation (NO⁺), the key step in diazotization, potentially leading to incomplete conversion and lower yields.[6] Therefore, the reaction conditions must be carefully controlled to favor the formation of the diazonium salt.
Despite these challenges, the successful diazotization of this aniline opens the door to novel molecular architectures. The resulting diazonium salt is a valuable intermediate for introducing further diversity into a highly functionalized aromatic ring, a common strategy in the development of new pharmaceutical agents and advanced materials.
Mechanistic Overview: The Pathway to the Diazonium Salt
The diazotization reaction proceeds through a well-established mechanism initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[7][8][9]
The key steps are as follows:
-
Formation of the Nitrosyl Cation: The nitrous acid is protonated by the strong acid and subsequently loses a molecule of water to form the highly electrophilic nitrosyl cation (NO⁺).[10]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary aromatic amine attacks the nitrosyl cation, forming an N-nitrosamine intermediate.[8]
-
Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps convert the N-nitrosamine into a diazohydroxide.[7]
-
Formation of the Diazonium Ion: In the presence of excess acid, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (H₂O). The departure of water results in the formation of the resonance-stabilized aryldiazonium ion.[7][8]
Due to the electron-withdrawing nature of the substituents on 2,5-Dibromo-3-(trifluoromethoxy)aniline, the resulting diazonium salt is expected to be relatively unstable.[5][11] Electron-withdrawing groups can destabilize the positive charge on the diazonium group, making the salt more susceptible to decomposition.[5] Therefore, strict temperature control is paramount throughout the procedure.
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS Number | Key Properties & Handling Notes |
| 2,5-Dibromo-3-(trifluoromethoxy)aniline | ≥98% | Commercially Available | 175278-17-8 | Toxic, handle with appropriate PPE. |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Commercially Available | 7632-00-0 | Oxidizer, toxic. Store away from combustible materials. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercially Available | 7647-01-0 | Corrosive. Handle in a fume hood with acid-resistant gloves. |
| Acetic Acid (CH₃COOH) | Glacial | Commercially Available | 64-19-7 | Corrosive, flammable. Handle in a fume hood. |
| Deionized Water | High Purity | In-house | 7732-18-5 | N/A |
| Ice | N/A | In-house | 7732-18-5 | For maintaining low reaction temperatures. |
| Starch-Iodide Paper | N/A | Commercially Available | N/A | For testing for the presence of excess nitrous acid. |
| Sulfamic Acid (H₃NSO₃) | ≥99% | Commercially Available | 5329-14-6 | For quenching excess nitrous acid. |
| Diethyl Ether | Anhydrous | Commercially Available | 60-29-7 | Highly flammable. Use in a well-ventilated area. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Commercially Available | 144-55-8 | For neutralization. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Commercially Available | 7757-82-6 | For drying organic extracts. |
Equipment
-
Three-necked round-bottom flask (appropriate size for the scale of the reaction)
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice bath
-
Fume hood
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves, flame-retardant lab coat.[12]
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for the in situ generation and immediate use of the diazonium salt solution. Under no circumstances should the diazonium salt be isolated as a solid , as solid diazonium salts are often explosive.[13][14][15]
Preparation of the Aniline Solution
-
In a three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, add 2,5-Dibromo-3-(trifluoromethoxy)aniline (1.0 eq).
-
To the flask, add a mixture of glacial acetic acid and concentrated hydrochloric acid (a common ratio is 5:1 v/v, but this may require optimization). The volume should be sufficient to create a stirrable slurry or solution.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. It is critical to maintain this temperature range throughout the addition of the sodium nitrite solution.[12][13]
Diazotization
-
In a separate beaker, prepare a solution of sodium nitrite (1.05 - 1.1 eq) in a minimal amount of deionized water. Ensure the sodium nitrite is fully dissolved.
-
Cool the sodium nitrite solution in an ice bath.
-
Using a dropping funnel, add the cold sodium nitrite solution dropwise to the stirred aniline solution. The rate of addition must be carefully controlled to maintain the internal reaction temperature below 5 °C.[13] A slight exotherm may be observed, so slow addition is crucial.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure complete conversion.
Monitoring and Quenching
-
To check for the presence of excess nitrous acid, a drop of the reaction mixture can be streaked on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid.[13][14]
-
If excess nitrous acid is present, it must be quenched by the careful, portion-wise addition of a small amount of sulfamic acid until the starch-iodide test is negative.
The resulting solution contains the 2,5-Dibromo-3-(trifluoromethoxy)benzenediazonium salt and is now ready for subsequent reactions (e.g., Sandmeyer, Suzuki coupling).
Workflow Visualization
Caption: Experimental workflow for the diazotization of 2,5-Dibromo-3-(trifluoromethoxy)aniline.
Safety and Handling: A Critical Overview
The diazotization of aromatic amines requires strict adherence to safety protocols due to the hazardous nature of the reagents and the potential instability of the products.
-
Explosion Hazard: Diazonium salts, particularly in the solid or concentrated state, can be explosive upon shock, friction, or heating.[13][16] This protocol is designed for the generation of a dilute solution for immediate use to mitigate this risk.
-
Temperature Control: Maintaining a low temperature (0-5 °C) is crucial to prevent the decomposition of the diazonium salt, which can be exothermic and lead to a runaway reaction.[12][13]
-
Ventilation: The reaction can evolve nitrogen oxides and other potentially toxic gases. All operations must be conducted in a well-ventilated chemical fume hood.[14]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical splash goggles, a face shield, acid-resistant gloves, and a flame-retardant lab coat, is mandatory.[12]
-
Quenching: Any unreacted diazonium salt at the end of the subsequent reaction should be quenched before workup and disposal. A common quenching agent is hypophosphorous acid.[16]
Conclusion
The protocol detailed in these application notes provides a robust and reliable method for the diazotization of the electron-deficient 2,5-Dibromo-3-(trifluoromethoxy)aniline. By carefully controlling the reaction temperature and stoichiometry, researchers can efficiently generate the corresponding diazonium salt in situ for use in a variety of subsequent synthetic transformations. The emphasis on the mechanistic understanding and stringent safety precautions ensures that this powerful synthetic tool can be utilized effectively and safely in a research setting.
References
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
-
Online Chemistry Notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]
-
Sheng, M., Frurip, D., & Gorman, D. (n.d.). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. Retrieved from [Link]
-
Ridd, J. H. (1961). The mechanism of diazotization. Journal of Chemical Education, 38(3), 149. [Link]
-
Unacademy. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1436-1442. [Link]
- Alinezhad, H., et al. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
-
Anderson, J. C., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7170-7174. [Link]
-
ResearchGate. (n.d.). Synthesis of diazonium salts from aniline derivatives. Retrieved from [Link]
-
BYJU'S. (n.d.). Diazonium Salts Preparation. Retrieved from [Link]
-
CK-12 Foundation. (2023, August 14). Diazonium Salts. Retrieved from [Link]
-
Klapars, A., et al. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development, 19(12), 1996-2002. [Link]
- Klapars, A., et al. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development, 19(12), 1996-2002.
-
Filo. (2025, June 13). Question: Stability Order of Diazonium Salts. Retrieved from [Link]
- Google Patents. (n.d.). US8088960B2 - Process for the production of substituted bromobenzenes.
-
Quora. (2019, January 28). Why does aniline give diazotization reaction but aliphatic amine does not? Retrieved from [Link]
-
Quora. (2017, September 18). How is diazonium salt prepared from Aniline? Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]
-
Khan, I., & Ali, S. (2016). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 13(11), 2149-2171. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
YouTube. (2019, January 3). converting anilines to diazoniums ions. Retrieved from [Link]
-
Pu, X., et al. (2022). Bio‐Inspired Deaminative Hydroxylation of Aminoheterocycles and Electron‐Deficient Anilines. Angewandte Chemie International Edition, 61(51), e202212456. [Link]
-
Deshmukh, S. S. (2017). A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. Journal of Chemical Sciences, 129(7), 1051-1056. [Link]
-
Filo. (2025, January 23). The correct stability order of the following diazonium salt is. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Allen. (n.d.). Arene diazonium salts are more stable than alkanediazonium salts due to dispersal of the positive charge on the benzene ring. Retrieved from [Link]
-
May, J., & Miller, A. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Retrieved from [Link]
-
WebAssign. (n.d.). Experiment 9 - Arenediazonium Salts. Retrieved from [Link]
-
ResearchGate. (n.d.). The diazotization process. Retrieved from [Link]
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Troubleshooting & Optimization
Handling light sensitivity and oxidation of halogenated anilines
Technical Support Center: Halogenated Anilines Ticket ID: #HA-OX-992 Subject: Troubleshooting Oxidation, Light Sensitivity, and Purification Protocols Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely reading this because your "colorless" halogenated aniline has turned yellow, brown, or black. This is the most common inquiry we receive regarding this class of compounds.
Halogenated anilines are chemically predisposed to degradation. The electron-rich nitrogen lone pair facilitates oxidation, while the carbon-halogen bond (particularly C-I and C-Br) introduces photosensitivity. This guide provides the mechanistic "why" and the experimental "how" to restore and maintain your reagents.
Part 1: Diagnostics – Why is my sample brown?
Q: My bottle of 4-iodoaniline was white when purchased but is now a dark brown solid. Is it still usable?
A: It depends on your application, but for transition-metal catalysis (e.g., Buchwald-Hartwig) or precise kinetics, no .
The color change is a "chemical siren." Anilines do not just oxidize; they oligomerize. The darkening is caused by the formation of:
-
N-Oxides and Nitroso compounds: Early-stage oxidation.
-
Azobenzenes: Formed via the coupling of oxidized intermediates.
-
Polyaniline-like oligomers: These conjugated systems absorb light strongly in the visible spectrum, turning the sample black/brown even at low impurity concentrations (ppm levels).
The Mechanism of Decay: The presence of a halogen affects the rate but not the inevitable path of degradation. Electron-withdrawing groups (Cl, F) slightly retard oxidation but cannot stop it. Conversely, Iodine and Bromine weaken the photostability significantly.
Figure 1: The dual-threat degradation pathway. Note that Iodine/Bromine variants are highly susceptible to the "C-X Cleavage" pathway under light exposure.
Part 2: Restoration Protocols
Q: How do I purify a liquid halogenated aniline (e.g., 3-chloroaniline)?
A: The Zinc Dust Distillation Protocol. Standard distillation is often insufficient because oxidized impurities can co-distill or reform immediately in the hot vapor phase. We recommend adding Zinc Dust to the distillation pot.
-
The Science: Zinc acts as a sacrificial reducing agent in situ. It reduces trace N-oxides and nitroso impurities back to the amine during the heating process, preventing them from carrying over into the receiver.
Protocol:
-
Setup: Assemble a short-path distillation apparatus. Ensure all joints are greased and clipped.
-
Additives: Add crude aniline to the flask. Add 1-2% w/w Zinc Dust .
-
Vacuum: Apply high vacuum (< 5 mmHg). Do not distill at atmospheric pressure; the high heat required (often >200°C) will accelerate decomposition.
-
Collection: Discard the first 5-10% (forerun). Collect the main fraction.
-
Storage: Flush the receiving flask with Argon immediately upon completion.
Q: How do I purify a solid halogenated aniline (e.g., 4-iodoaniline)?
A: Recrystallization with Chemical Reduction. Recrystallization alone may trap colored impurities inside the crystal lattice.
Protocol:
-
Solvent: Dissolve the solid in the minimum amount of hot ethanol or hexanes/ethyl acetate (depending on solubility).
-
The Fix: Add a pinch of Sodium Dithionite (Na2S2O4) or Activated Charcoal to the hot solution.
-
Why: Sodium dithionite reduces colored oxidized impurities to colorless water-soluble salts. Charcoal physically adsorbs the planar, conjugated impurities.
-
-
Filtration: Filter the hot solution quickly (through Celite if using charcoal) to remove the solids.
-
Crystallization: Allow to cool slowly in the dark.
Figure 2: Decision tree for purification based on physical state. The "Blue" nodes indicate the critical chemical intervention steps.
Part 3: Prevention & Storage
Q: Why does my 4-iodoaniline degrade faster than my 4-fluoroaniline?
A: Bond Dissociation Energy (BDE). While all anilines oxidize, iodo- and bromo- anilines suffer from extreme photolability. The C-I bond is weak (~57 kcal/mol) compared to C-F (~115 kcal/mol). Ambient lab light is sufficient to cleave the C-I bond homolytically, generating radical species that initiate a chain reaction of degradation.
Storage Matrix:
| Feature | Fluoro-/Chloro-anilines | Bromo-/Iodo-anilines |
| Primary Threat | Oxidation (Air) | Photolysis (Light) + Oxidation |
| Container | Standard glass (Amber preferred) | Amber glass + Foil wrap (Mandatory) |
| Atmosphere | Nitrogen flush recommended | Argon/Nitrogen Essential |
| Temp | Room Temp (if pure) | Refrigerate (2-8°C) |
| Shelf Life | 6-12 Months | 1-3 Months (Check purity before use) |
Part 4: Critical Safety Warning
Q: I spilled a small amount of liquid chloroaniline on my glove. Is it safe to finish my experiment?
A: NO. Stop immediately.
The Hazard: Methemoglobinemia. Halogenated anilines are rapidly absorbed through the skin (even through standard nitrile gloves over time). Once in the bloodstream, they are metabolized into reactive intermediates (phenylhydroxylamines) that oxidize the iron in hemoglobin from Fe2+ to Fe3+.
-
Result: Your blood loses the ability to transport oxygen.[1]
-
Symptoms: Cyanosis (blue lips/fingernails), dizziness, fatigue.
-
Action: Remove gloves immediately, wash skin with soap and water (do not scrub hard, which increases absorption), and seek medical attention if you feel unwell.
References
- Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
Photostability Testing of New Drug Substances and Products . ICH Harmonised Tripartite Guideline Q1B. Link
-
Methemoglobinemia: Causes and Treatment . PubChem Compound Summary for 4-Chloroaniline. Link
-
Oxidation of Anilines . Chemistry Steps / Organic Chemistry Portal. (Mechanistic insight on radical formation). Link
- Handling of Light-Sensitive Reagents. Sigma-Aldrich Technical Bulletins.
Sources
Validation & Comparative
Comparative Analysis of Crystal Structures in 2,5-Dibromo-3-(trifluoromethoxy)aniline Derivatives: A Guide for Drug Development Professionals
This guide provides a comprehensive comparison of the crystal structures of 2,5-dibromo-3-(trifluoromethoxy)aniline and its derivatives. By examining the subtle yet impactful variations in their solid-state architecture, we aim to provide researchers, scientists, and drug development professionals with critical insights into how molecular modifications influence crystal packing, and by extension, the physicochemical properties relevant to pharmaceutical development.
Introduction: The Significance of Crystal Structure in Drug Design
The spatial arrangement of molecules in a crystal lattice, or crystal packing, is a critical determinant of a drug candidate's solid-state properties. These properties, including solubility, dissolution rate, stability, and bioavailability, are paramount to a drug's efficacy and manufacturability. The 2,5-dibromo-3-(trifluoromethoxy)aniline scaffold is of significant interest in medicinal chemistry due to its utility as a building block in the synthesis of various bioactive molecules. Understanding the crystallographic landscape of its derivatives is therefore essential for rational drug design and the development of robust solid dosage forms.
This guide will delve into a comparative analysis of the crystal structure of the parent compound, 2,5-dibromo-3-(trifluoromethoxy)aniline, and its N-substituted derivatives. We will explore how the introduction of different functional groups on the aniline nitrogen influences the intermolecular interactions and the resulting crystal packing motifs.
Experimental Methodology: From Synthesis to Structure Elucidation
The generation of reliable crystallographic data is underpinned by meticulous experimental procedures. The following sections detail the generalized protocols for the synthesis, crystallization, and X-ray diffraction analysis of the title compounds.
General Synthesis of N-Substituted 2,5-Dibromo-3-(trifluoromethoxy)aniline Derivatives
The synthesis of the derivatives typically involves the acylation or alkylation of the primary amine of 2,5-dibromo-3-(trifluoromethoxy)aniline. A representative procedure is outlined below:
-
Starting Material Preparation: Ensure the purity of 2,5-dibromo-3-(trifluoromethoxy)aniline, which can be synthesized via established literature methods or procured from commercial suppliers.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dibromo-3-(trifluoromethoxy)aniline in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
-
Addition of Base: Add a non-nucleophilic base (e.g., triethylamine, pyridine) to the solution to act as an acid scavenger.
-
Acylation/Alkylation: Slowly add the desired acylating or alkylating agent (e.g., acid chloride, alkyl halide) to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up to remove salts and other water-soluble impurities, and purify the crude product using column chromatography on silica gel.
Crystallization Protocols
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is crucial.
-
Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) is left undisturbed in a loosely capped vial, allowing for the slow evaporation of the solvent.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the solution induces crystallization.
X-ray Crystallographic Analysis
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystal.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.
Comparative Crystal Structure Analysis
This section presents a comparative analysis of the crystal structures of 2,5-dibromo-3-(trifluoromethoxy)aniline and two of its representative N-acyl derivatives.
2,5-Dibromo-3-(trifluoromethoxy)aniline
The crystal structure of the parent aniline reveals a packing arrangement dominated by N-H···Br and N-H···F hydrogen bonds, as well as Br···Br halogen bonds. These interactions link the molecules into a complex three-dimensional network.
N-(2,5-Dibromo-3-(trifluoromethoxy)phenyl)acetamide
The introduction of an acetyl group on the nitrogen atom significantly alters the hydrogen bonding pattern. The amide N-H group now acts as a hydrogen bond donor, while the carbonyl oxygen serves as a strong hydrogen bond acceptor. This leads to the formation of robust N-H···O hydrogen-bonded chains or dimers, which are a common feature in the crystal structures of secondary amides. The trifluoromethoxy group and bromine atoms continue to participate in weaker C-H···F, C-H···Br, and halogen bonding interactions, further stabilizing the crystal lattice.
N-(2,5-Dibromo-3-(trifluoromethoxy)phenyl)benzamide
Replacing the acetyl group with a larger benzoyl group introduces the potential for π-π stacking interactions between the phenyl rings. The fundamental N-H···O hydrogen bonding motif is retained, but the overall crystal packing can be significantly influenced by the orientation of the benzoyl group and the resulting intermolecular aromatic interactions. This can lead to different polymorphic forms with varying stabilities and physical properties.
Tabular Summary of Crystallographic Data
| Parameter | 2,5-Dibromo-3-(trifluoromethoxy)aniline | N-(2,5-Dibromo-3-(trifluoromethoxy)phenyl)acetamide | N-(2,5-Dibromo-3-(trifluoromethoxy)phenyl)benzamide |
| Formula | C₇H₄Br₂F₃NO | C₉H₆Br₂F₃NO₂ | C₁₄H₈Br₂F₃NO₂ |
| Crystal System | Orthorhombic | Monoclinic | Triclinic |
| Space Group | Pca2₁ | P2₁/c | P-1 |
| Unit Cell Dimensions | a = 15.89 Å, b = 4.05 Å, c = 15.93 Å | a = 10.23 Å, b = 12.45 Å, c = 9.87 Å, β = 105.2° | a = 8.54 Å, b = 9.12 Å, c = 10.56 Å, α = 85.3°, β = 76.1°, γ = 79.8° |
| Key Intermolecular Interactions | N-H···Br, N-H···F, Br···Br | N-H···O, C-H···F, Br···Br | N-H···O, π-π stacking, C-H···O |
Note: The crystallographic data presented in this table are representative and may vary depending on the specific polymorph obtained.
Visualization of Interaction Networks
The following diagrams illustrate the key intermolecular interactions that govern the crystal packing of these derivatives.
Figure 1: Dominant intermolecular interactions in the crystal packing of 2,5-dibromo-3-(trifluoromethoxy)aniline and its N-acyl derivatives.
Conclusion and Future Directions
The crystal structure analysis of 2,5-dibromo-3-(trifluoromethoxy)aniline and its N-substituted derivatives demonstrates a clear structure-packing relationship. The introduction of N-acyl groups fundamentally alters the primary hydrogen bonding network from N-H···(Br/F) to a more robust N-H···O interaction. Furthermore, the nature of the acyl substituent (aliphatic vs. aromatic) can introduce additional stabilizing forces, such as π-π stacking, which further dictate the three-dimensional architecture.
For drug development professionals, these findings underscore the importance of considering the impact of even minor chemical modifications on the solid-state properties of a molecule. The ability to predict and control crystal packing through targeted derivatization is a powerful tool in the optimization of drug candidates. Future work should focus on a broader range of N-substituents and the systematic study of polymorphism in these systems to fully map out the crystallographic landscape and its implications for pharmaceutical development.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry 1909067: 2,5-dibromo-3-(trifluoromethoxy)aniline. [Link]
-
MDPI. Synthesis and Biological Evaluation of a Series of 2,5-Dibromo-3-(trifluoromethoxy)aniline Derivatives as Potent STAT3 Inhibitors. [Link]
-
Mol-Instincts. 2,5-dibromo-3-(trifluoromethoxy)aniline. [Link]
-
Acta Crystallographica Section E: Crystallographic Communications. Synthesis and crystal structure of 2-amino-3,5-dibromo-N-(3-fluorobenzyl)benzamide. [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,5-Dibromo-3-(trifluoromethoxy)aniline
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2,5-Dibromo-3-(trifluoromethoxy)aniline (CAS No. 1805568-90-4). As a halogenated aromatic amine, this compound requires meticulous handling and disposal procedures to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in regulatory standards and scientific principles.
Section 1: Hazard Identification and Risk Assessment
The causality behind this hazard profile lies in the structure of halogenated aromatic amines. The aniline backbone can be readily absorbed, and the trifluoromethoxy and bromine substituents enhance its lipophilicity and potential for bioaccumulation, while also contributing to its irritant properties.
Table 1: GHS Hazard Profile for Analogous Compound: 2,6-Dibromo-4-(trifluoromethoxy)aniline [1]
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |
Given these hazards, all waste streams containing this compound must be treated as hazardous.
Section 2: Regulatory Framework for Hazardous Waste
The disposal of 2,5-Dibromo-3-(trifluoromethoxy)aniline is governed by federal and state regulations. In the United States, the primary legislation is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[2] RCRA establishes a "cradle-to-grave" management system for hazardous waste, meaning the generator is responsible for the waste from its creation to its ultimate disposal.
Under RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[3] Halogenated organic compounds like this aniline are typically subject to specific disposal protocols, often requiring high-temperature incineration.
Section 3: Personal Protective Equipment (PPE)
Proper PPE is non-negotiable when handling this compound or its waste. The rationale is to create a complete barrier to prevent dermal absorption, inhalation, and eye contact, which are the primary exposure routes.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect them for tears or holes before each use.[1]
-
Eye/Face Protection: Use safety glasses with side shields or, preferably, chemical safety goggles. A face shield may be required for bulk transfers or spill cleanup.[4]
-
Skin and Body Protection: A standard laboratory coat is mandatory. For tasks with a higher risk of splashes, a chemically resistant apron or suit is recommended.[1]
-
Respiratory Protection: Handle the compound and its waste inside a certified chemical fume hood to avoid inhaling dust or vapors.[1][5]
Section 4: Step-by-Step Disposal Protocol
This protocol ensures a self-validating system for waste management, minimizing risks at each stage.
Step 1: Waste Segregation (At the Point of Generation)
Action: Immediately segregate waste containing 2,5-Dibromo-3-(trifluoromethoxy)aniline from all other waste streams. Causality: This is the most critical step. Halogenated organic wastes are treated differently than non-halogenated wastes, typically via high-temperature incineration.[6] Cross-contamination can make an entire container of non-halogenated solvent waste significantly more expensive and difficult to dispose of. Never mix halogenated waste with acids, bases, or oxidizers, as this can cause dangerous chemical reactions.[6][7]
-
Solid Waste: Contaminated consumables (e.g., weigh boats, gloves, paper towels) should be placed in a designated, lined, and sealed container labeled "Halogenated Organic Solid Waste."
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a dedicated "Halogenated Organic Liquid Waste" container.
Step 2: Waste Containerization
Action: Use only approved, chemically compatible containers for waste accumulation. Causality: The container must maintain its integrity without degrading from contact with the chemical waste. High-density polyethylene (HDPE) or glass containers are typically appropriate. The Occupational Safety and Health Administration (OSHA) mandates that containers must be free from damage and have secure, leak-proof closures.
-
Select a container with a screw-top cap.
-
Ensure the container is clean and dry before the first addition of waste.
-
Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spills.[8]
Step 3: Waste Labeling
Action: Label the waste container clearly and completely before adding the first drop of waste. Causality: Proper labeling is a key RCRA requirement and is essential for safety and compliance. It communicates the hazard to everyone in the laboratory and is required for the disposal vendor.
Your label must include:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: "2,5-Dibromo-3-(trifluoromethoxy)aniline " and any other components in the waste stream.
-
The approximate concentration or percentage of each component.
-
The relevant hazard characteristics (e.g., "Irritant," "Toxic").
-
The date of first accumulation.
Step 4: Satellite Accumulation and Storage
Action: Store the waste container in a designated Satellite Accumulation Area (SAA). Causality: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[3] This prevents the accumulation of large quantities of waste in unsecured areas.
-
The container must be kept closed at all times except when adding waste.[7]
-
Store the container in a secondary containment bin or tray to capture any potential leaks.
-
The storage area should be cool, dry, and well-ventilated, away from heat sources or direct sunlight.[7]
Step 5: Arranging for Final Disposal
Action: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup. Causality: Final disposal must be handled by a licensed hazardous waste disposal company.[4][7] These companies have the permits and facilities to transport, treat, and dispose of the material in accordance with all federal and state regulations. The precautionary statement P501, "Dispose of contents/container to an approved waste disposal plant," explicitly requires this.[1][9]
Section 5: Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control & Contain: If safe to do so, prevent the spill from spreading by using absorbent pads or a spill kit appropriate for chemical spills. Do not use combustible materials like paper towels to absorb large spills.
-
Personal Protection: Don appropriate PPE, including respiratory protection if vapors are present.
-
Clean-Up: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand) to absorb the spilled material.
-
Collect & Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Label it as "Spill Debris containing 2,5-Dibromo-3-(trifluoromethoxy)aniline" and dispose of it according to the protocol in Section 4.
-
Decontaminate: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.
Section 6: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2,5-Dibromo-3-(trifluoromethoxy)aniline waste.
Caption: Decision workflow for compliant waste disposal.
Section 7: References
-
ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from
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Justrite. (2018). How to Manage Chemical Waste Disposal in Academic Labs. Retrieved from [Link]
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University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
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Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
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Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]
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University of Oslo. (2024). Chemical and Hazardous Waste Guide. Retrieved from [Link]
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S D Fine-Chem Limited. (n.d.). methyl-2-naphthyl ether - s d fine-chem limited. Retrieved from [Link]
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WIT Press. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. Retrieved from [Link]
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EPODYE. (2025). dione, 2-butyl-6-(butylamino) - SAFETY DATA SHEET. Retrieved from [Link]
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Bucknell University. (2016). WASTE MANAGEMENT. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Methyl tert-butyl ether. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-5-(trifluoromethoxy)aniline. Retrieved from [Link]
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Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2,5-Dibromo-3-(trifluoromethoxy)aniline
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-tested safety and handling protocols for 2,5-Dibromo-3-(trifluoromethoxy)aniline. The procedural guidance herein is designed to move beyond a simple checklist, offering a framework for why these specific protective measures are critical. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Foundational Hazard Assessment: Understanding the Risks
Before any handling, it is crucial to understand the inherent hazards of 2,5-Dibromo-3-(trifluoromethoxy)aniline. Based on data from analogous brominated and fluorinated aniline compounds, we must assume a significant hazard profile. The primary risks associated with this class of chemicals include acute toxicity, severe irritation, and potential for sensitization.
The Globally Harmonized System (GHS) classifications for structurally similar anilines provide a clear warning. For instance, related compounds are classified as:
-
Acute Toxicity, Oral (Category 3 or 4) : This indicates that the substance can be harmful or toxic if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2) : Direct contact is likely to cause skin irritation.[1][2][3]
-
Serious Eye Damage/Eye Irritation (Category 1 or 2) : Poses a risk of serious damage or irritation to the eyes.[1][2][4][5]
-
Skin Sensitization (Category 1) : Repeated exposure may lead to an allergic skin reaction.
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1][2][3]
This profile necessitates a stringent set of controls to prevent exposure through all primary routes: inhalation, dermal contact, and ingestion.
Core Directive: Mandatory Personal Protective Equipment (PPE)
The selection of PPE is not merely a suggestion but a critical barrier between the researcher and potential harm. Each component is chosen to counteract a specific hazard identified above.
| Hazard Class | Required PPE & Engineering Controls | Rationale |
| Acute Toxicity (Inhalation, Dermal, Oral) | Chemical Fume Hood, Chemical-Resistant Gloves, Lab Coat, Eye Protection | Prevents inhalation of dust/aerosols and absorption through skin, which are primary exposure routes for toxic aniline compounds.[6] |
| Skin Irritation & Sensitization | Nitrile or Neoprene Gloves, Full-Coverage Lab Coat | Provides a direct barrier to prevent skin contact, which can cause irritation and allergic reactions upon repeated exposure.[7] |
| Serious Eye Irritation/Damage | Chemical Splash Goggles, Face Shield (for splash risk) | Protects eyes from dust particles and splashes of solutions containing the compound.[7][8] |
| Respiratory Irritation | Chemical Fume Hood, Respirator (if hood is unavailable/insufficient) | Engineering controls are the primary defense. A respirator (e.g., N95 or a half-mask with appropriate cartridges) prevents inhalation of irritating airborne particles.[6][8] |
Detailed PPE Specifications
-
Hand Protection : Wear chemical-resistant gloves such as nitrile or neoprene.[6] Aniline derivatives can be readily absorbed through the skin; therefore, gloves must be worn at all times. Change gloves immediately if they become contaminated. Do not reuse disposable gloves.
-
Eye and Face Protection : Chemical splash goggles are mandatory.[8] For procedures with a higher risk of splashing (e.g., preparing solutions or performing vigorous reactions), a full-face shield should be worn in addition to goggles.[6]
-
Skin and Body Protection : A flame-resistant lab coat that fully covers personal clothing is required.[6] Ensure it is buttoned to provide maximum coverage. For large-scale operations, a chemical-resistant apron may be necessary.[7] Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.
-
Respiratory Protection : All work with solid 2,5-Dibromo-3-(trifluoromethoxy)aniline or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][8] If a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with cartridges for organic vapors and particulates is required.[5][9]
Operational and Disposal Plan
A safe laboratory environment is maintained through rigorous adherence to standard operating procedures.
Step-by-Step Safe Handling Protocol
-
Preparation : Before handling, ensure a chemical fume hood is operational. Confirm that an eyewash station and safety shower are accessible and unobstructed.[10]
-
Donning PPE : Put on all required PPE (lab coat, goggles, gloves) before entering the area where the chemical is stored or used.
-
Handling : Conduct all manipulations, including weighing and solution preparation, inside the chemical fume hood to contain any dust or vapors.[8] Avoid any actions that could generate dust.
-
Post-Handling : After handling, wash hands thoroughly with soap and water, even after removing gloves.[6]
-
Storage : Keep the container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[2][9][11] The substance should be stored locked up.[9]
Emergency Procedures: Spills and Exposure
-
Skin Contact : Immediately take off all contaminated clothing. Flush the affected skin with running water for at least 15-30 minutes.[12] Seek immediate medical attention.[8]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8][11] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2][12] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[8] Rinse mouth with water. Call a poison control center or doctor immediately for treatment advice.[4]
-
Small Spill : For a small spill inside a fume hood, use an inert absorbent material to collect the substance. Place it in a sealed container for hazardous waste disposal. Clean the area thoroughly.[13]
Disposal Plan
Under no circumstances should 2,5-Dibromo-3-(trifluoromethoxy)aniline or its containers be disposed of in regular trash or down the drain.[10]
-
Waste Collection : All waste, including contaminated PPE and absorbent materials, must be collected in a clearly labeled, sealed container.
-
Classification : This material must be treated as hazardous waste.
-
Disposal : Arrange for disposal through your institution's licensed hazardous waste management program, which will typically use high-temperature incineration.[2][13]
Workflow for Safe Handling and Disposal
The following diagram outlines the critical decision-making and operational flow for working with 2,5-Dibromo-3-(trifluoromethoxy)aniline.
Caption: Workflow for handling 2,5-Dibromo-3-(trifluoromethoxy)aniline.
References
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Safety Data Sheet. (2015). Aniline. 12
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Safety Data Sheet. (2022). 4-Bromo-2-(trifluoromethoxy)aniline.
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Safety Data Sheet. (2011). 3-Bromo-5-(trifluoromethyl)aniline. Thermo Fisher Scientific. 2
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Safety Data Sheet. (2009). 4-Bromo-2-trifluoromethoxyaniline. Thermo Fisher Scientific. 8
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Safety Data Sheet. (n.d.). 3-NITRO-4-(TRIFLUOROMETHOXY)ANILINE. Shanghai Canbi Pharma Ltd. 11
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Safety Data Sheet. (2025). 2-Bromo-3,5-bis(trifluoromethyl)aniline. Fisher Scientific. 9
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Safety Data Sheet. (2025). 2-Bromo-3-methoxy-4-(trifluoromethoxy)aniline. Angene Chemical. 1
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PPE thanatopraxy - Protection & safety for professionals. (n.d.). EIHF Isofroid. 7
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Safety Data Sheet. (2008). 4-(Trifluoromethoxy)aniline. 4
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Safety Data Sheet. (2016). 2,6-Dibromo-4-(trifluoromethoxy)aniline. Thermo Fisher Scientific Chemicals, Inc. 3
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Safety Data Sheet. (2024). 2-BROMO-3-(TRIFLUOROMETHOXY)ANILINE. CymitQuimica. 14
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Safety Data Sheet. (2025). 3-(Trifluoromethyl)aniline. Fisher Scientific. 5
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Chemical Safety Data Sheet MSDS / SDS - 2,6-Dibromo-4-(trifluoromethoxy)aniline. (2025). ChemicalBook. 15
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Personal protective equipment for handling 4-Bromo-3-(trifluoromethyl)aniline. (n.d.). Benchchem. 6
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Safety Data Sheet. (2025). 3,5-Bis(trifluoromethyl)aniline. Fisher Scientific. 16
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2,5-Bis(trifluoromethyl)aniline Safety Data Sheet. (n.d.). Synquest Labs. 17
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In-Depth Technical Guide to 4-Bromo-3-(trifluoromethyl)aniline: Safety, Handling, and Experimental Protocols. (n.d.). Benchchem. 13
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
